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Compound of Interest

Compound Name: 1-Bromo-2-fluoro-4-propylbenzene

Cat. No.: B184621

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Bromo-2-fluoro-4-propylbenzene is a substituted aromatic hydrocarbon with the chemical
formula CeH10BrF.[1][2] Its structure, featuring a benzene ring functionalized with bromine,
fluorine, and a propyl group, makes it a potential building block in organic synthesis, particularly
in the development of novel pharmaceutical and agrochemical compounds. The interplay of its
substituents offers multiple reaction sites for the construction of more complex molecules. This
technical guide provides a comprehensive overview of the available chemical data, plausible
synthetic routes, and potential applications of 1-Bromo-2-fluoro-4-propylbenzene, with a
focus on its relevance to drug discovery and development.

Chemical and Physical Properties

Detailed experimental data for 1-Bromo-2-fluoro-4-propylbenzene is limited in publicly
available literature. The following table summarizes its known properties and includes data for
structurally related compounds for comparative purposes.
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Value for 1-Bromo-

Value for 1-Bromo-

Value for 1-Bromo-

Property 2-fluoro-4- 4-propylbenzene 2-fluorobenzene
propylbenzene (Analogue) (Analogue)
1-Bromo-2-fluoro-4- 1-Bromo-4- 1-Bromo-2-

IUPAC Name
propylbenzene[2] propylbenzene fluorobenzene

CAS Number 167858-56-2[1][2] 588-93-2 1072-85-1

Molecular Formula CoH10BrF[1][2] CoH11Br CeHaBrF

Molecular Weight 217.08 g/mol [1][2] 199.09 g/mol 175.00 g/mol

- ) ) ] 156-157 °C / 760

Boiling Point Data not available 225 °C (lit)[3]

mmHg[4]

Melting Point Data not available -41.4°C[3] Data not available
_ _ 1.286 g/mL at 25 °C _
Density Data not available ) Data not available

(lit.)[3]
) Clear colorless to ]

Appearance Data not available Colorless oil[4]

slightly yellow liquid[3]

Spectroscopic Data

While a comprehensive set of spectra for 1-Bromo-2-fluoro-4-propylbenzene is not readily

available, PubChem indicates the existence of an IR spectrum.[2] For reference, the

characteristic spectral features of its constituent parts are discussed below:

¢ IH NMR: The proton NMR spectrum is expected to show signals in the aromatic region

(approximately 7.0-7.6 ppm) corresponding to the three protons on the benzene ring. The

propyl group would exhibit an upfield triplet for the terminal methyl group, a sextet for the

adjacent methylene group, and a triplet for the methylene group attached to the benzene

ring.

e 13C NMR: The carbon NMR spectrum would display nine distinct signals corresponding to the

nine carbon atoms in the molecule.
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¢ IR Spectroscopy: The infrared spectrum would likely show characteristic C-H stretching
vibrations for both the aromatic ring and the alkyl chain, C=C stretching for the aromatic ring,
and C-Br and C-F stretching vibrations.

Synthesis and Experimental Protocols

A specific, detailed experimental protocol for the synthesis of 1-Bromo-2-fluoro-4-
propylbenzene is not available in the reviewed literature. However, a plausible synthetic route
can be devised based on established organic chemistry reactions and protocols for analogous
compounds.[4][5] A potential two-step synthesis starting from 4-propyl-2-fluoroaniline is
outlined below.

Proposed Synthesis Workflow

Proposed Synthesis of 1-Bromo-2-fluoro-4-propylbenzene

Step 1: Diazotization

4-Propyl-2-fluoroaniline

NaNOz, HBr, 0-5 °C

Diazonium Salt Intermediate

Step 2: Sandmeyer Reaction

1-Bromo-2-fluoro-4-propylbenzene
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Caption: Proposed two-step synthesis of 1-Bromo-2-fluoro-4-propylbenzene.

Experimental Protocol: A General Approach

The following is a generalized experimental protocol based on the Sandmeyer reaction, a
common method for synthesizing aryl halides from aryl amines.

Step 1: Diazotization of 4-Propyl-2-fluoroaniline
e Dissolve 4-propyl-2-fluoroaniline in an aqueous solution of hydrobromic acid (HBr).
e Cool the solution to 0-5 °C in an ice bath.

o Slowly add a pre-cooled aqueous solution of sodium nitrite (NaNO:z) dropwise while
maintaining the temperature below 5 °C.

 Stir the mixture for an additional 15-30 minutes at this temperature to ensure complete
formation of the diazonium salt.

Step 2: Sandmeyer Reaction with Copper(l) Bromide
 In a separate flask, prepare a solution of copper(l) bromide (CuBr) in HBr.

¢ Slowly add the cold diazonium salt solution from Step 1 to the CuBr solution. Vigorous
nitrogen evolution should be observed.

» After the addition is complete, allow the reaction mixture to warm to room temperature and
then heat gently (e.g., 50-60 °C) for a short period to ensure the reaction goes to completion.

e Cool the mixture and extract the product with a suitable organic solvent (e.g., diethyl ether or
dichloromethane).

e Wash the organic layer with water and brine, then dry over an anhydrous drying agent (e.g.,
MgSO0a).

+ Remove the solvent under reduced pressure and purify the crude product by vacuum
distillation or column chromatography to obtain 1-Bromo-2-fluoro-4-propylbenzene.
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Applications in Drug Discovery

While there is no specific information on the biological activity or direct use of 1-Bromo-2-
fluoro-4-propylbenzene in drug development, its structural motifs are present in various
biologically active molecules. Halogenated aromatic compounds are pivotal in medicinal
chemistry as they can influence a molecule's pharmacokinetic and pharmacodynamic
properties. The bromine atom, in particular, can serve as a handle for further chemical
modifications through cross-coupling reactions.

The following diagram illustrates a logical workflow for how 1-Bromo-2-fluoro-4-
propylbenzene could be utilized as a starting material in a drug discovery program.
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Potential Drug Discovery Workflow

1-Bromo-2-fluoro-4-propylbenzene

(Starting Material)

Chemical Derivatization
(e.g., Suzuki, Buchwald-Hartwig coupling)

Library of Analogues

High-Throughput Screening
(Biological Assays)

Hit Identification

Lead Optimization

Preclinical Development

Click to download full resolution via product page

Caption: A logical workflow for the use of 1-Bromo-2-fluoro-4-propylbenzene in drug
discovery.
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Conclusion

1-Bromo-2-fluoro-4-propylbenzene is a chemical compound with potential utility in synthetic
and medicinal chemistry. While specific experimental data for this molecule is scarce, its
structural features suggest it could serve as a valuable intermediate for creating more complex
molecules. Further research is needed to fully characterize its physical and chemical
properties, optimize its synthesis, and explore its potential biological activities. The information
provided in this guide, including the proposed synthetic route and potential drug discovery
workflow, serves as a foundation for researchers interested in exploring the applications of this
and related compounds.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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